2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one
Description
Properties
IUPAC Name |
2a,3,4,5-tetrahydro-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h2,4,6,8H,1,3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJMOQUKRGIGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1)C=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives and cyclization agents such as polyphosphoric acid or Lewis acids. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted indoles, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
5-HT7 Receptor Antagonism
One of the primary applications of 2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one is its function as a selective antagonist for the 5-hydroxytryptamine (serotonin) 7 receptor (5-HT7). This receptor is implicated in several physiological processes including mood regulation and cognition. The compound exhibits high affinity for the 5-HT7 receptor, which has been demonstrated through various binding studies. For instance, one study reported a pK(i) value of approximately 7.3 for this compound in rat hypothalamic membranes, indicating strong receptor binding activity .
Effects on Smooth Muscle Relaxation
Research indicates that this compound influences smooth muscle relaxation mediated by the 5-HT7 receptor. In experiments involving isolated oviducts from nonpregnant pigs, the compound was shown to enhance relaxation responses induced by serotonin. This suggests potential applications in reproductive health and related pharmacological interventions .
Case Study 1: Binding Affinity and Selectivity
A study assessed the binding affinity of this compound against various receptors including dopamine D2 and alpha-adrenoceptors. The results indicated that while it primarily targets the 5-HT7 receptor, it also interacts with dopamine D2 receptors, suggesting a multifaceted role in pharmacology .
| Receptor Type | Binding Affinity (pK(i)) |
|---|---|
| 5-HT7 | 7.3 |
| Dopamine D2 | Variable |
| Alpha(1)-adrenoceptor | Variable |
Case Study 2: In Vivo Effects
In vivo studies have demonstrated that administration of this compound can lead to hyperglycemia and hypothermia in conscious rats. These effects are dose-dependent and suggest a complex interaction with the central nervous system via multiple receptor pathways .
Potential Therapeutic Applications
The pharmacological profile of this compound suggests several therapeutic avenues:
- Neurological Disorders : Given its action on serotonin receptors, it could be explored for treating conditions like depression or anxiety.
- Smooth Muscle Disorders : Its ability to induce relaxation may have implications in treating gastrointestinal or reproductive tract disorders.
Mechanism of Action
The mechanism of action of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which play a crucial role in regulating gene expression. By inhibiting these proteins, the compound can modulate various cellular processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[cd]indol-2(1H)-one Derivatives
6-(3,5-Dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one
- Structure : Features a 3,5-dimethylisoxazole substituent at position 4.
- Activity : Acts as a bromodomain and extra-terminal (BET) inhibitor. Compound 6 showed a temperature shift (ΔT) of 2.1°C in thermal shift assays (TSA) and inhibited BRD4(1) by mimicking acetyl-lysine interactions .
- Optimization : Substituents at the R position (e.g., cycloalkyl groups) enhanced hydrophobic interactions with the BRD4 WPF shelf, though activity remained moderate (ΔT = 1.2–1.8°C for derivatives 12 and 13) .
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Derivatives
- Structure : Contains a sulfonamide group at position 5.
- Activity : Designed as TNF-α inhibitors via virtual screening. Key intermediates like 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (yield: 38%) were synthesized for further derivatization .
7-Aminobenzo[cd]indol-2(1H)-one
Partially Saturated Analogues
1-Benzoyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one
- Structure : Benzoyl group at position 1 and partial saturation.
- Role : Intermediate in Woodward’s 1956 synthesis of lysergic acid. Structural modifications at C4/C5 enabled amine introduction and D-ring closure .
Polyamine–Benzo[cd]indol-2(1H)-one Conjugates
- Structure : Homospermine or substituted polyamines attached to the core.
- Activity : The unsubstituted homospermine hybrid showed potent antimetastatic (82.5% inhibition) and moderate antitumor (46.9% inhibition) effects in vivo. Other substitutions (e.g., alkyl chains) reduced efficacy, emphasizing the importance of polyamine interactions with lysosomal catabolism pathways .
Key Comparative Data
Structural-Activity Relationship (SAR) Insights
- Substituent Position: Activity is highly dependent on substituent placement. For example, C6 modifications (e.g., isoxazole or sulfonamide) optimize interactions with BRD4 or TNF-α, while C7 amino groups target autophagy pathways .
- Saturation : Partial saturation (as in 2a,3,4,5-tetrahydro derivatives) enhances flexibility, enabling receptor binding (e.g., DR4004’s dual 5-HT₇/D₂ activity) .
- Polyamine Linkage : Conjugation with polyamines improves lysosomal targeting and antimetastatic effects but requires unsubstituted cores for maximal efficacy .
Biological Activity
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H11NO
- CAS Number : 96933-21-0
- Molecular Structure : The compound features a tetrahydrobenzo[cd]indole structure which contributes to its unique biological properties.
1. Neuropharmacological Effects
Recent studies have indicated that derivatives of benzo[cd]indole compounds exhibit neuroprotective properties. For instance, compounds similar to this compound have been shown to inhibit amyloid-beta aggregation and possess antioxidant properties, making them potential candidates for Alzheimer's disease treatment .
Table 1: Neuropharmacological Activities of Related Compounds
| Compound Name | Activity | Mechanism | Reference |
|---|---|---|---|
| IIIM-1266 | IL-1β suppression | ER-β activation | |
| Tacrine-Donepezil Hybrid | AChE inhibition | Multi-target drug action |
2. Dopamine Receptor Agonism
A study highlighted the structural similarity between this compound and other dopamine receptor agonists. It was found that certain analogs exhibit selective agonist activity at D3 dopamine receptors while lacking significant activity at D2 receptors. This selectivity could be beneficial in developing treatments for conditions like schizophrenia or Parkinson's disease .
Table 2: Dopamine Receptor Activity Profiles
| Compound ID | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) | Reference |
|---|---|---|---|
| Compound 1 | 710 nM | 15,700 nM | |
| Compound 2 | 278 nM | 9,000 nM |
3. Inflammation Modulation
The compound has also been investigated for its anti-inflammatory properties. Research indicates that related indole derivatives can modulate the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Amyloid-Beta Aggregation Inhibition
In a study involving mouse macrophages (J774A.1 cells), compounds structurally related to this compound demonstrated significant suppression of IL-1β release at concentrations around 10 µM. This finding supports the hypothesis that these compounds could play a role in neurodegenerative disease management by mitigating inflammatory responses associated with amyloid-beta accumulation .
Case Study 2: D3 Receptor Selectivity
Another investigation focused on the optimization of a series of compounds based on the benzo[cd]indole structure for selective D3 receptor agonism. The results showed that modifications to the aryl ether and carboxamide groups significantly enhanced D3 receptor activity while minimizing D2 receptor antagonism, indicating a promising direction for developing new antipsychotic medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
